molecular formula C13H10Cl2N2O3 B3838899 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3838899
M. Wt: 313.13 g/mol
InChI Key: KCADHSMAIRDXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidinetrione, which is a class of compounds known as barbiturates . It has a molecular formula of C12H8Cl2N2O3 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as arylidene barbiturates, are typically synthesized through the reaction of aromatic aldehydes with barbituric acid .

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its ease of synthesis and its potential applications in various scientific fields. However, there are also several limitations to the use of this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. One potential future direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential future direction is the investigation of the potential use of this compound as a tool for studying the role of enzymes and signaling pathways in various cellular processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its ease of synthesis, biological activities, and potential applications make it a promising candidate for further study. The investigation of this compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will provide valuable insights into its potential applications in various scientific fields.

Scientific Research Applications

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-16-11(18)9(12(19)17(2)13(16)20)5-7-3-4-8(14)6-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADHSMAIRDXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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